

1,3,5-Trimethoxy-2-nitrobenzene molecular weight and formula

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Compound of Interest

Compound Name: 1,3,5-Trimethoxy-2-nitrobenzene

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Technical Guide: 1,3,5-Trimethoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,3,5-Trimethoxy-2-nitrobenzene**, with a focus on its molecular characteristics. This compound serves as a valuable intermediate in various synthetic organic chemistry applications.^{[1][2]}

Core Molecular Data

The fundamental molecular properties of **1,3,5-Trimethoxy-2-nitrobenzene** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

Parameter	Value	Reference
Molecular Formula	C9H11NO5	[1][3][4]
Molecular Weight	213.19 g/mol	[3][4]
IUPAC Name	1,3,5-trimethoxy-2-nitrobenzene	[1][3]
CAS Number	14227-18-0	[1][3][4]
Monoisotopic Mass	213.06372245 Da	[3]

Hypothetical Experimental Protocol: Synthesis of 1,3,5-Trimethoxy-2-nitrobenzene

The following is a representative protocol for the nitration of 1,3,5-trimethoxybenzene to yield **1,3,5-Trimethoxy-2-nitrobenzene**. This method is based on standard electrophilic aromatic substitution principles.

Materials:

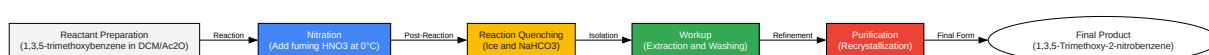
- 1,3,5-trimethoxybenzene
- Acetic anhydride
- Fuming nitric acid
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethanol

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,3,5-trimethoxybenzene in a 1:1 mixture of dichloromethane and acetic anhydride. Cool the flask to 0°C using an ice bath.
- **Nitration:** Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C. The electron-donating methoxy groups activate the benzene ring, facilitating electrophilic substitution.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully pour the reaction mixture over crushed ice and slowly add saturated sodium bicarbonate solution to neutralize the excess acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by recrystallization from ethanol to obtain pure **1,3,5-Trimethoxy-2-nitrobenzene** as a solid.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process for **1,3,5-Trimethoxy-2-nitrobenzene**.



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Caption: A conceptual workflow for the synthesis of **1,3,5-Trimethoxy-2-nitrobenzene**.

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References

- 1. 1,3,5-Trimethoxy-2-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]
- 2. 1,3,5-TRIMETHOXY-2-NITROBENZENE | 14227-18-0 [chemicalbook.com]
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